An In-depth Technical Guide to 8-Fluoro-6-methyl-1-tetralone: A Structural and Synthetic Analysis
An In-depth Technical Guide to 8-Fluoro-6-methyl-1-tetralone: A Structural and Synthetic Analysis
Introduction
8-Fluoro-6-methyl-1-tetralone is a substituted bicyclic aromatic ketone. Its molecular framework is built upon the 1-tetralone core, which is a partially hydrogenated naphthalene ring system featuring a ketone group. The strategic placement of a fluorine atom at the 8-position and a methyl group at the 6-position is anticipated to confer unique chemical and physical properties, making it a compound of interest for researchers in medicinal chemistry and drug discovery. The tetralone scaffold itself is a privileged structure found in numerous pharmaceutical agents, underscoring the potential of its derivatives.[1][2] This guide provides a comprehensive overview of the molecular characteristics, predicted spectroscopic data, and potential synthetic pathways for 8-Fluoro-6-methyl-1-tetralone, drawing upon established knowledge of related tetralone analogs.
Molecular Formula and Weight
The fundamental attributes of 8-Fluoro-6-methyl-1-tetralone are its chemical formula and molecular weight, which are essential for its characterization and use in quantitative experimental work.
| Property | Value |
| Molecular Formula | C₁₁H₁₁FO |
| Molecular Weight | 178.20 g/mol |
| Monoisotopic Mass | 178.079393 Da |
The molecular formula is derived from the base structure of 1-tetralone (C₁₀H₁₀O) with the addition of one fluorine and one methyl group, and the subtraction of two hydrogen atoms to account for the substitutions on the aromatic ring. The molecular weight is calculated based on this formula.
Structural and Chemical Properties
The structure of 8-Fluoro-6-methyl-1-tetralone combines aromatic and aliphatic features, which dictates its reactivity and potential applications. The core is a 1-tetralone, which can be viewed as a benzo-fused cyclohexanone.[3]
Key Structural Features:
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Aromatic Ring: The benzene ring is substituted with an electron-withdrawing fluorine atom and an electron-donating methyl group. This substitution pattern influences the electron density of the ring and its susceptibility to further electrophilic or nucleophilic aromatic substitution reactions.
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Aliphatic Ring: The saturated six-membered ring contains a ketone and two methylene groups. The α-methylene group (at the 2-position) is particularly reactive due to the adjacent carbonyl group and can undergo a variety of reactions, including enolization, alkylation, and condensation.[3]
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Carbonyl Group: The ketone at the 1-position is a key functional group, serving as a site for nucleophilic attack and as a handle for further chemical modifications.
The interplay of these features makes 8-Fluoro-6-methyl-1-tetralone a versatile intermediate for the synthesis of more complex molecules.
Predicted Spectroscopic Data
¹H NMR Spectroscopy (Predicted):
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Aromatic Protons: Two signals are expected in the aromatic region, likely appearing as doublets or doublets of doublets due to coupling with each other and with the fluorine atom.
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Aliphatic Protons: The protons on the saturated ring will appear as multiplets in the upfield region. Specifically, three distinct signals are anticipated for the methylene groups at the 2, 3, and 4-positions.
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Methyl Protons: A singlet corresponding to the three protons of the methyl group will be present, likely in the range of δ 2.0-2.5 ppm.
¹³C NMR Spectroscopy (Predicted):
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Carbonyl Carbon: A signal in the downfield region (δ ~197-198 ppm) is characteristic of the ketone carbonyl carbon.[1]
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Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon attached to the fluorine will show a large one-bond C-F coupling constant. The signals will be spread over the typical aromatic range (δ 110-160 ppm).
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Aliphatic Carbons: Three signals corresponding to the methylene carbons of the saturated ring will be observed in the upfield region (δ 20-40 ppm).[1]
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Methyl Carbon: A signal for the methyl carbon is expected around δ 21 ppm.[1]
Infrared (IR) Spectroscopy (Predicted):
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C=O Stretch: A strong absorption band around 1680-1700 cm⁻¹ will be indicative of the conjugated ketone carbonyl group.
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C-F Stretch: An absorption in the range of 1000-1400 cm⁻¹ will correspond to the carbon-fluorine bond.
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Aromatic C-H and C=C Stretches: Characteristic absorptions for the aromatic ring will also be present.
Synthetic Methodologies
The synthesis of 8-Fluoro-6-methyl-1-tetralone can be approached through established methods for constructing the tetralone core, followed by or incorporating the desired substitutions. A plausible synthetic route is the intramolecular Friedel-Crafts acylation of a suitably substituted 4-phenylbutanoic acid.
Experimental Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation
This protocol is adapted from general procedures for the synthesis of substituted tetralones.[1][5]
Step 1: Synthesis of 4-(3-Fluoro-5-methylphenyl)butanoic acid
This precursor can be synthesized through various multi-step routes, often starting from a commercially available fluoromethyl-substituted benzene derivative.
Step 2: Intramolecular Friedel-Crafts Acylation
Materials:
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4-(3-Fluoro-5-methylphenyl)butanoic acid
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Thionyl chloride or oxalyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (1 M)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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Acid Chloride Formation: To a solution of 4-(3-fluoro-5-methylphenyl)butanoic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
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Cyclization: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C under a nitrogen atmosphere. Add anhydrous aluminum chloride portion-wise, keeping the temperature below 5 °C. Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
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Work-up: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and 1 M HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 8-Fluoro-6-methyl-1-tetralone.
Applications in Research and Drug Development
The 1-tetralone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] While specific applications for 8-Fluoro-6-methyl-1-tetralone are not yet documented, its structural features suggest potential as an intermediate in the synthesis of novel therapeutic agents.
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Oncology: Tetralone-based compounds have been investigated as anticancer agents.[1] The unique substitution pattern of 8-Fluoro-6-methyl-1-tetralone could be exploited to develop new compounds with improved efficacy or selectivity.
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Neuroscience: The tetralone core is present in drugs targeting the central nervous system, such as antidepressants.[1]
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Antimicrobial Agents: Modifications of the 1-tetralone structure have yielded compounds with significant antibacterial and antifungal properties.[2]
The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins, making this a particularly interesting scaffold for drug design.
Safety and Handling
Substituted tetralones should be handled with appropriate safety precautions in a laboratory setting. Based on data for similar compounds, 8-Fluoro-6-methyl-1-tetralone may be an irritant.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
8-Fluoro-6-methyl-1-tetralone represents a promising, albeit currently under-explored, chemical entity. Its synthesis is achievable through established chemical transformations, and its structure is ripe for elaboration into more complex molecules. The insights provided in this guide, based on the well-documented chemistry of related tetralones, aim to facilitate further research and unlock the potential of this and other novel substituted tetralones in the fields of synthetic and medicinal chemistry.
References
- Poon, P. S., & Banerjee, A. K. (2014). Synthesis of 8-methyl-1-tetralone, a potential intermediate for (+/-)-platyphyllide.
- Wang, Y., et al. (2025). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules, 30(12), 1-15.
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PubChem. (n.d.). N-(8-Amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]
- Cabrera, A., & Banerjee, A. K. (2010). Synthesis of 8-Methoxy-1-Tetralone. Canadian Journal of Chemistry, 88(10), 1045-1049.
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ChemBK. (n.d.). 6-METHYL-1-TETRALONE. Retrieved from [Link]
